tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate
Description
tert-Butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate: is a chemical compound with a unique structure that includes a tert-butyl group, a carbamate group, and a cyclohexyl ring substituted with a trifluoromethyl group and a ketone
Properties
Molecular Formula |
C12H18F3NO3 |
|---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C12H18F3NO3/c1-10(2,3)19-9(18)16-11(12(13,14)15)6-4-8(17)5-7-11/h4-7H2,1-3H3,(H,16,18) |
InChI Key |
VQXGCEOLDUEEMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC(=O)CC1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the formation of the carbamate functional group on a cyclohexanone scaffold bearing a trifluoromethyl substituent. The carbamate is introduced via reaction of an amine precursor with a suitable carbamoylating agent, often using tert-butyl carbamate protection to enhance stability and facilitate purification.
Reported Synthetic Route from Amino-Substituted Cyclohexyl Precursors
A patent (CA3087004A1) describes a method related to the preparation of tert-butyl N-substituted carbamates on cyclohexyl rings, which can be adapted for the synthesis of this compound. The process involves:
- Step a: Mixing a tert-butyl N-amino cyclohexyl carbamate intermediate (bearing substituents such as dimethylcarbamoyl and trifluoromethyl groups) with an appropriate oxoacetyl or amino-oxoacetyl reagent in an organic solvent.
- Step b: Addition of a base (e.g., an inorganic base) to the reaction mixture to promote carbamate formation.
- Step c: Stirring the mixture under controlled temperature to complete the reaction, leading to the carbamate product with improved yield and purity.
This method emphasizes using neutral (non-salt) forms of the starting materials to avoid viscosity issues and improve stirring and reaction kinetics. The reaction conditions avoid strict order of reagent addition and dense reaction mixtures, simplifying scale-up and reproducibility.
Carbamate Formation via tert-Butyl Dicarbonate (Boc2O)
A widely used approach for carbamate synthesis involves reacting amines with di-tert-butyl dicarbonate (Boc2O) to form tert-butyl carbamates. This method can be adapted for the target compound by:
- Starting from the corresponding amino-cyclohexyl trifluoromethyl ketone precursor.
- Reacting with Boc2O in the presence of a base such as sodium hydride or sodium hydroxide in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
- The reaction is typically conducted at room temperature or slightly elevated temperatures (20–80 °C) for several hours to ensure complete conversion.
- Workup involves aqueous quenching, organic extraction, drying, and purification by silica gel chromatography.
This method is supported by literature on carbamate synthesis where Boc protection is achieved efficiently with good yields (typically 80–90%) under mild conditions.
Alternative Carbamate Synthesis via Curtius Rearrangement
For carbamates derived from carboxylic acids, the Curtius rearrangement of acyl azides can be employed:
- Conversion of a carboxylic acid precursor to the acyl azide using sodium azide and Boc2O.
- Thermal rearrangement of the acyl azide to an isocyanate intermediate.
- Trapping of the isocyanate with tert-butanol to form the tert-butyl carbamate.
This method is more common for aromatic or aliphatic carboxylic acid derivatives and may require elevated temperatures (40–75 °C). However, it is less typical for cyclohexanone derivatives with trifluoromethyl groups due to stability considerations.
Data Table Summarizing Preparation Conditions and Yields
| Method | Starting Material | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Carbamate formation via Boc2O | Amino-cyclohexyl trifluoromethyl ketone | Di-tert-butyl dicarbonate, NaH or NaOH | THF or DMF | 20–80 °C | 16–28 h | 80–90 | Mild conditions; scalable; high purity |
| Patent method (CA3087004A1) | tert-butyl N-amino-5-(dimethylcarbamoyl)cyclohexyl carbamate + oxoacetyl reagent | Organic solvent, base addition | Not specified | Ambient | Not specified | High (improved yield) | Simplified stirring; neutral reagents preferred |
| Curtius rearrangement | Carboxylic acid precursor | Boc2O, NaN3, heat | Various | 40–75 °C | Several hours | Variable | More complex; less common for this compound |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted cyclohexyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a valuable scaffold for drug design .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for applications that require high stability and reactivity .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to target proteins or enzymes, while the carbamate group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(1-methyl-4-oxocyclohexyl)carbamate: Similar structure but with a methyl group instead of a trifluoromethyl group.
tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate: Contains a bromo group instead of a trifluoromethyl group.
tert-Butyl methyl(4-oxocyclohexyl)carbamate: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate distinguishes it from similar compounds. The trifluoromethyl group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance the compound’s performance in various applications .
Biological Activity
tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative data with similar compounds.
- Molecular Formula : C12H16F3N2O3
- Molecular Weight : 292.26 g/mol
- CAS Number : 486460-23-5
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. The compound can act as an inhibitor or modulator by binding to active sites, thus altering the activity of these proteins and influencing various biochemical pathways.
Biological Activities
-
Anticancer Activity :
- Recent studies have shown that derivatives of similar carbamate compounds exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), U-937 (monocytic leukemia), and others. For instance, a related compound demonstrated an IC50 value of 0.65 µM against MCF-7 cells, indicating potent anticancer properties .
- Enzyme Inhibition :
- Neuroprotective Effects :
Case Studies
Several case studies have highlighted the biological efficacy of this compound and its derivatives:
-
Study on Cancer Cell Lines :
A recent investigation assessed the cytotoxicity of the compound against multiple cancer cell lines. It was found that at concentrations ranging from 0.1 to 10 µM, the compound induced apoptosis in a dose-dependent manner, with significant activation of caspase pathways observed . -
Enzyme Interaction Study :
In vitro assays demonstrated that the compound effectively inhibited BCAT activity with a Ki value indicating high affinity for the enzyme's active site. This suggests potential therapeutic applications in metabolic disorders related to amino acid metabolism .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | Structure | 0.65 | Anticancer |
| tert-butyl N-(2-hydroxyethyl)carbamate | Structure | 1.2 | Anticancer |
| tert-butyl N-(4-hydroxycyclohexyl)carbamate | Structure | 1.5 | Antioxidant |
Q & A
Basic: What are the common synthetic routes for preparing tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate, and what reaction conditions optimize yield?
Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions between tert-butyl carbamate and functionalized cyclohexanone derivatives. For example:
- Step 1: React tert-butyl carbamate with a trifluoromethyl-substituted cyclohexanone precursor in the presence of a base (e.g., triethylamine or potassium carbonate) to facilitate carbamate bond formation .
- Step 2: Optimize reaction conditions by controlling temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or THF) to enhance regioselectivity and minimize side reactions .
- Step 3: Purify the product via column chromatography or recrystallization to achieve >95% purity, as confirmed by NMR and LC-MS .
Basic: How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Answer:
A multi-technique approach is recommended:
- NMR Spectroscopy: Use and NMR to verify the tert-butyl group (δ ~1.4 ppm for ; δ ~28 ppm for ), the carbamate carbonyl (δ ~155 ppm), and the 4-oxocyclohexyl moiety (δ ~210 ppm for ketone ) .
- Mass Spectrometry: Confirm molecular weight (e.g., via ESI-MS or MALDI-TOF) to detect impurities or degradation products .
- Infrared Spectroscopy: Identify characteristic stretches (e.g., C=O at ~1700 cm, N-H at ~3300 cm) to validate functional groups .
Advanced: What strategies address discrepancies in reported biological activities of this compound across different studies?
Answer:
Discrepancies may arise from variations in assay conditions, impurity profiles, or stereochemical considerations. To resolve these:
- Control Experiments: Replicate studies under standardized conditions (e.g., pH, temperature, and cell lines) to isolate confounding variables .
- Chiral Analysis: Use chiral HPLC or circular dichroism to confirm enantiomeric purity, as stereochemistry significantly impacts bioactivity .
- Orthogonal Assays: Compare results across multiple platforms (e.g., enzymatic inhibition vs. cellular viability assays) to validate target specificity .
Advanced: How does the trifluoromethyl group influence the compound's reactivity and interactions in medicinal chemistry applications?
Answer:
The CF group:
- Enhances Metabolic Stability: Reduces oxidative degradation by cytochrome P450 enzymes, extending half-life in biological systems .
- Modulates Lipophilicity: Increases logP by ~0.5–1.0 units, improving membrane permeability (confirmed via parallel artificial membrane permeability assays) .
- Affords Steric Effects: The bulky CF group restricts rotational freedom in the cyclohexyl ring, potentially altering binding kinetics to targets like kinases or GPCRs .
Advanced: What computational methods are used to model the compound's interactions with biological targets, and how reliable are these predictions?
Answer:
Computational workflows include:
- Molecular Docking: Utilize AutoDock Vina or Schrödinger Suite to predict binding poses with proteins (e.g., RMSD <2.0 Å indicates high confidence) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes (e.g., hydrogen bond occupancy >70% supports strong binding) .
- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like polar surface area or H-bond donors to predict IC values (R >0.8 validates reliability) .
Advanced: How do researchers resolve contradictions in NMR data for structurally similar derivatives?
Answer:
Contradictions often stem from solvent effects or dynamic conformational changes. Mitigation strategies include:
- Variable Temperature NMR: Identify coalescence temperatures to detect ring-flipping or chair-chair interconversions in cyclohexyl derivatives .
- Solvent Screening: Compare DMSO-d vs. CDCl spectra to assess hydrogen bonding or aggregation artifacts .
- 2D NMR Techniques: Use NOESY or HSQC to assign ambiguous peaks and confirm regiochemistry .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of fine powders or solvents .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated chemical waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
